molecular formula C16H15BrO2 B14244132 2-[2-(4-Bromophenyl)ethenyl]-1,4-dimethoxybenzene CAS No. 380428-42-2

2-[2-(4-Bromophenyl)ethenyl]-1,4-dimethoxybenzene

Cat. No.: B14244132
CAS No.: 380428-42-2
M. Wt: 319.19 g/mol
InChI Key: LAJBRXBJBPIPIX-UHFFFAOYSA-N
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Description

2-[2-(4-Bromophenyl)ethenyl]-1,4-dimethoxybenzene is an organic compound with the molecular formula C16H15BrO2 It is characterized by the presence of a bromophenyl group and two methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Bromophenyl)ethenyl]-1,4-dimethoxybenzene typically involves a multi-step process. One common method includes the following steps:

    Methoxylation: The addition of methoxy groups to the benzene ring.

    Ethenylation: The formation of the ethenyl bridge between the bromophenyl and dimethoxybenzene groups.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Bromophenyl)ethenyl]-1,4-dimethoxybenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(4-Bromophenyl)ethenyl]-1,4-dimethoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(4-Bromophenyl)ethenyl]-1,4-dimethoxybenzene involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the methoxy groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-((E)-2-{4-[(E)-2-(4-Bromophenyl)ethenyl]phenyl}ethenyl)benzene
  • 2-Allyl-1,4-dimethoxybenzene
  • 1,2-Diethoxybenzene
  • 2-Benzyl-1,3-dimethoxybenzene

Uniqueness

2-[2-(4-Bromophenyl)ethenyl]-1,4-dimethoxybenzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromophenyl and dimethoxybenzene groups allows for versatile applications in various fields of research.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

380428-42-2

Molecular Formula

C16H15BrO2

Molecular Weight

319.19 g/mol

IUPAC Name

2-[2-(4-bromophenyl)ethenyl]-1,4-dimethoxybenzene

InChI

InChI=1S/C16H15BrO2/c1-18-15-9-10-16(19-2)13(11-15)6-3-12-4-7-14(17)8-5-12/h3-11H,1-2H3

InChI Key

LAJBRXBJBPIPIX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=CC2=CC=C(C=C2)Br

Origin of Product

United States

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